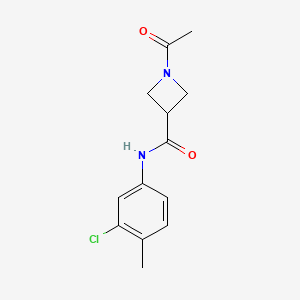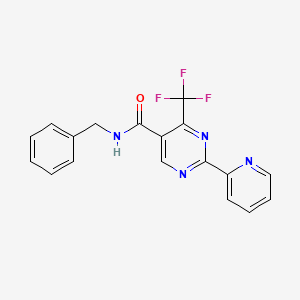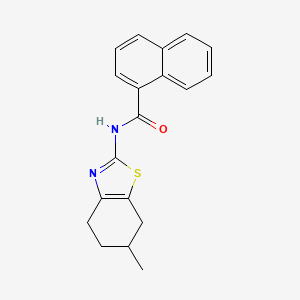
(1-isopropyl-1H-pyrazol-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isopropyl-1H-pyrazol-5-yl)acetonitrile is an organic compound featuring a pyrazole ring substituted with an isopropyl group at the 1-position and an acetonitrile group at the 5-position
作用机制
Target of Action
The primary targets of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile are currently unknown. This compound is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways influenced by this compound and their downstream effects are subjects of ongoing research.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazine with an α,β-unsaturated nitrile, followed by cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production may involve optimized versions of laboratory methods, focusing on yield and purity. This often includes the use of catalysts and specific solvents to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Hydroxylated pyrazoles or pyrazole oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学研究应用
Chemistry: In synthetic chemistry, (1-isopropyl-1H-pyrazol-5-yl)acetonitrile serves as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structure allows for modifications that can enhance these activities.
Industry: In materials science, the compound can be used in the development of new materials with specific properties, such as polymers or advanced composites.
相似化合物的比较
(1-Methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of an isopropyl group.
(1-Ethyl-1H-pyrazol-5-yl)acetonitrile: Features an ethyl group, offering different steric and electronic properties.
Uniqueness: The isopropyl group in (1-isopropyl-1H-pyrazol-5-yl)acetonitrile provides a unique steric hindrance and electronic environment, potentially leading to distinct reactivity and biological activity compared to its methyl or ethyl analogs.
属性
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQZCVXIFYBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)
![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)
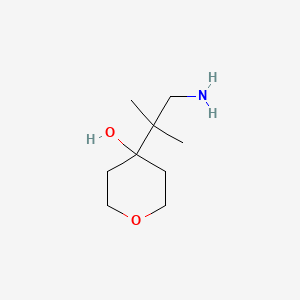
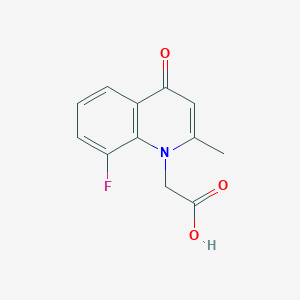
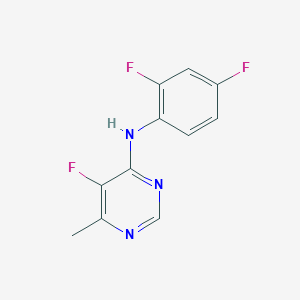
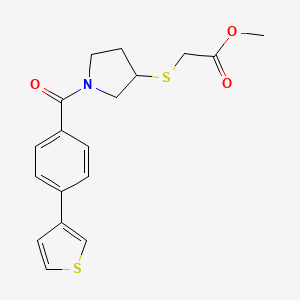
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide](/img/structure/B3002150.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
